m-PEG5-2-methylacrylate
Overview
Description
m-PEG5-2-methylacrylate is a polyethylene glycol (PEG)- and alkyl/ester-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .
Mechanism of Action
Target of Action
m-PEG5-2-methylacrylate is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands and their targets leads to the selective degradation of target proteins .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells, and its manipulation allows for the selective degradation of target proteins .
Pharmacokinetics
The compound incorporates a hydrophilic peg chain, which is known to increase the water solubility of the compound . This could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action environment of this compound is within the cell, where it interacts with the ubiquitin-proteasome system
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG5-2-methylacrylate can be synthesized through a series of chemical reactions involving the incorporation of a methylacrylate group into a PEG chain. The methylacrylate group reacts with amines during Michael addition reactions, which are commonly used in the synthesis of this compound .
Industrial Production Methods
The industrial production of this compound involves the use of high-purity PEG linkers and controlled reaction conditions to ensure the desired product’s purity and yield. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
m-PEG5-2-methylacrylate undergoes various chemical reactions, including:
Michael Addition Reactions: The methylacrylate group reacts with amines to form stable products.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include amines, which react with the methylacrylate group under mild conditions. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound include various PEGylated compounds, which are used in the synthesis of PROTACs and other biologically active molecules .
Scientific Research Applications
m-PEG5-2-methylacrylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
m-PEG5-2-methylacrylate is unique due to its specific structure and reactivity. Similar compounds include other PEG-based linkers and alkyl/ester-based linkers used in the synthesis of PROTACs. Some of these similar compounds are:
m-PEG4-2-methylacrylate: A shorter PEG chain variant with similar reactivity.
m-PEG6-2-methylacrylate: A longer PEG chain variant with increased solubility.
m-PEG5-2-acrylate: A similar compound with an acrylate group instead of a methylacrylate group.
These compounds share similar properties but differ in their chain length and functional groups, which can affect their solubility and reactivity.
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWOCHHKHGDMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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